Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-18-9) is a 1,2,4-triazine derivative characterized by a phenyl group at position 3 and a 2,5-dimethylphenylsulfanyl moiety at position 5 of the triazine core. Its molecular formula is C20H19N3O2S, with a molar mass of 365.45 g/mol. Key physicochemical properties include:
Properties
IUPAC Name |
ethyl 5-(2,5-dimethylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-25-20(24)17-19(26-16-12-13(2)10-11-14(16)3)21-18(23-22-17)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMCELXCFZHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a phenylhydrazine derivative, followed by its reaction with an appropriate ester and a sulfanyl compound under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactive functional groups. Notably, it can undergo oxidation to form sulfoxides or sulfones and reduction to yield more saturated derivatives.
Biology
The unique structure of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate makes it a candidate for studying biological interactions. Research indicates that compounds with similar structures exhibit significant biological activity, including anticancer properties .
Case Study: Anticancer Activity
A study demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds containing the triazine ring have shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy .
Medicine
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active ingredient. Its ability to interact with specific molecular targets positions it as a candidate for drug development.
Case Study: Pharmacological Potential
In vitro studies have indicated that related triazine derivatives possess antimicrobial and anticancer activities. These findings support further exploration of this compound in medicinal chemistry .
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in synthesizing specialty chemicals.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Compound A | Triazine | Anticancer | Drug Development |
| Compound B | Thiazole | Antimicrobial | Pharmaceutical |
| Ethyl 5... | Triazine | Anticancer | Specialty Chemicals |
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally related 1,2,4-triazine derivatives, focusing on molecular features, physicochemical properties, and synthetic considerations.
Structural and Molecular Comparisons
Table 1: Key Molecular Features of Selected Analogs
Key Observations:
Substituent Effects on Molecular Weight :
- The 2,5-dimethylphenylsulfanyl group in the target compound contributes to its higher molecular weight (365.45 g/mol) compared to the 4-methylphenylsulfanyl analog (351.40 g/mol) .
- Introduction of electronegative groups (e.g., Cl, CF3) increases molecular weight significantly (406.88–419.42 g/mol) .
Electronic and Steric Effects: 2,5-Dimethylphenylsulfanyl: The methyl groups at positions 2 and 5 on the phenyl ring enhance steric bulk and lipophilicity compared to monosubstituted analogs .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations:
- Density and Boiling Point : The target compound’s density (~1.28 g/cm³) and high boiling point (~518°C) reflect its aromatic and sulfur-containing structure, which promotes strong intermolecular interactions .
- Acidity : The predicted pKa of -0.93 suggests weak acidity, likely due to the electron-withdrawing triazine core .
Biological Activity
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-18-9) is a synthetic compound belonging to the class of triazine derivatives. Its molecular formula is with a molar mass of approximately 365.45 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molar Mass | 365.45 g/mol |
| Density | 1.28 ± 0.1 g/cm³ |
| Boiling Point | 518.4 ± 60 °C |
| pKa | -0.93 ± 0.63 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that triazine derivatives can interfere with viral RNA synthesis and protein translation processes .
- Antimicrobial Properties : The presence of sulfur in the compound's structure enhances its ability to disrupt microbial cell membranes and inhibit growth. This has been observed in various studies where similar triazine compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : this compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of triazine derivatives against the Tobacco Mosaic Virus (TMV), this compound was evaluated for its effectiveness. The results indicated a significant reduction in viral load with an EC50 value demonstrating strong antiviral activity without cytotoxic effects on host cells .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 10 to 50 µg/mL. The study concluded that the compound's unique structure contributes to its enhanced permeability and interaction with bacterial membranes .
Case Study 3: Anticancer Activity
In vitro studies on human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported at approximately 25 µM for breast cancer cells and 30 µM for lung cancer cells, suggesting a promising avenue for further research in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the condensation of substituted anilines (e.g., 4-chloroaniline) with ethyl 5-amino-1,2,4-triazine-6-carboxylate under reflux in xylene/water mixtures. Extended reaction times (72+ hours) improve yield due to slow kinetics .
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution using 2,5-dimethylthiophenol. Optimize solvent polarity (e.g., DMF) and temperature (80–100°C) to enhance regioselectivity .
- Step 3 : Purify via recrystallization (ethanol-water) to achieve >95% purity. Monitor intermediates by TLC and adjust stoichiometry to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- NMR : Use NMR to identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and NMR to verify the ester carbonyl (~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 396.1) and fragments corresponding to sulfanyl and triazine moieties .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computed values (DFT/B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .
- Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the sulfanyl group) by analyzing splitting patterns at elevated temperatures .
- X-ray Crystallography : Use SHELX for structure refinement. Resolve ambiguities by overlaying experimental and calculated bond lengths (e.g., C–S bond: 1.75–1.80 Å) .
Q. What strategies address unexpected substitution products in triazine derivatives?
- Methodology :
- Mechanistic Analysis : Trace competing pathways (e.g., oxidation of –SMe to –SOMe under HO/AcOH). Control pH and oxidant concentration to suppress side reactions .
- Chromatographic Isolation : Use preparative HPLC with C18 columns to separate isomers (e.g., ortho vs. para substitution) and characterize via - COSY .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodology :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazine ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with target enzymes (e.g., FtsZ or DprE1) using AutoDock Vina. Adjust protonation states (pH 7.4) to model binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
